molecular formula C20H18BrNO4 B5483124 ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B5483124
M. Wt: 416.3 g/mol
InChI Key: ZHZQKNCOBVEWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The hydroxyl group at the 5-position can be acetylated using acetic anhydride and a base catalyst.

  • Step 4: Esterification

    • Finally, the carboxyl group at the 3-position can be converted to an ethyl ester through esterification with ethanol and a strong acid catalyst.

  • Industrial Production Methods

    While laboratory synthesis focuses on precision and control, industrial production methods emphasize scalability and cost-effectiveness. The same fundamental synthetic steps apply, but industrial processes may involve continuous flow chemistry, large-scale reactors, and optimized reaction conditions to ensure high yields and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate can be achieved through a multi-step process

    • Step 1: Preparation of 1-phenyl-2-methyl-1H-indole

    • Step 2: Bromination

      • The selective bromination at the 6-position of the indole ring can be accomplished using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Chemical Reactions Analysis

    Types of Reactions

    Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions due to its functional groups. Common reactions include:

    • Substitution Reactions

      • The bromo group can be replaced with other substituents through nucleophilic substitution reactions using reagents like Grignard reagents or organolithium compounds.

    • Oxidation Reactions

      • The methyl group can undergo oxidation to form a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromic acid.

    • Hydrolysis Reactions

      • The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Common Reagents and Conditions

    • Bromine or NBS: for bromination

    • Acetic anhydride and a base: for acetylation

    • Ethanol and strong acid: for esterification

    • Grignard reagents: for substitution

    • Potassium permanganate or chromic acid: for oxidation

    • Acid or base: for hydrolysis

    Major Products

    The products formed from these reactions can vary widely depending on the reaction conditions and reagents used. For example, substitution reactions can yield a range of derivatives with different functional groups, while hydrolysis of the ester can produce ethyl 3-carboxylate indole derivatives.

    Scientific Research Applications

    Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate has numerous applications in scientific research across various fields:

    • Chemistry

      • Used as a building block in the synthesis of complex organic molecules.

      • Acts as a precursor for the development of new materials with specific properties.

    • Biology

      • Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

      • Used in studies to understand the mechanisms of indole derivatives in biological systems.

    • Medicine

      • Explored for its potential as a pharmaceutical intermediate in drug development.

      • Evaluated for its therapeutic potential in treating various diseases.

    • Industry

      • Utilized in the production of specialty chemicals and advanced materials.

      • Employed in the development of new catalysts and reagents for industrial processes.

    Mechanism of Action

    The mechanism by which ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate exerts its effects depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity and affecting various cellular pathways. The compound may target specific molecular pathways involved in cell growth, apoptosis, and inflammation, thereby exerting its biological effects.

    Comparison with Similar Compounds

    Ethyl 5-(acetyloxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern and functional groups. Similar compounds include other indole derivatives with different substituents. For example:

    • Ethyl 5-hydroxy-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate: : Similar but lacks the acetyloxy group, resulting in different chemical and biological properties.

    • Ethyl 5-(methoxy)-6-bromo-2-methyl-1-phenyl-1H-indole-3-carboxylate: : Contains a methoxy group instead of an acetyloxy group, affecting its reactivity and applications.

    Properties

    IUPAC Name

    ethyl 5-acetyloxy-6-bromo-2-methyl-1-phenylindole-3-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H18BrNO4/c1-4-25-20(24)19-12(2)22(14-8-6-5-7-9-14)17-11-16(21)18(10-15(17)19)26-13(3)23/h5-11H,4H2,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZHZQKNCOBVEWIG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=CC=C3)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H18BrNO4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    416.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.